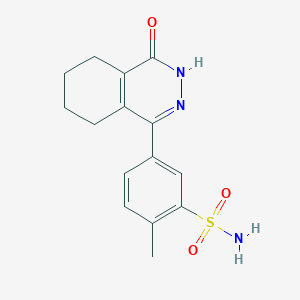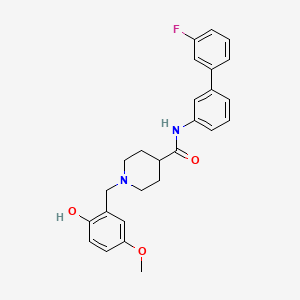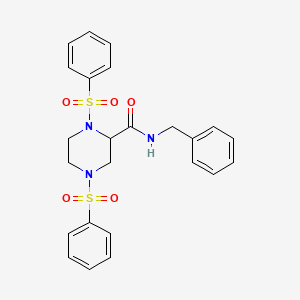
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide, also known as PHPS1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. PHPS1 has been shown to inhibit the activity of a protein called GSK-3β, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream substrates, including β-catenin and tau protein. The inhibition of GSK-3β activity by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide induces apoptosis by activating the mitochondrial apoptotic pathway. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the hyperphosphorylation of tau protein, which is a hallmark of these diseases.
实验室实验的优点和局限性
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. In addition, it has been shown to have high selectivity for GSK-3β, which reduces the risk of off-target effects. However, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in in vivo experiments. In addition, its inhibition of GSK-3β activity can have downstream effects on other cellular processes, which can complicate the interpretation of results.
未来方向
There are several future directions for the research on 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide. One direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of GSK-3β, which can improve its therapeutic potential. Finally, the development of more water-soluble forms of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide can improve its use in in vivo experiments.
合成方法
The synthesis of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide involves several steps. First, 2-methyl-5-nitrobenzenesulfonamide is reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with 1,2-cyclohexanedione to form the intermediate product. The intermediate product is then reduced with sodium borohydride to yield 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide.
科学研究应用
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in cancer research. GSK-3β is overexpressed in many types of cancer, and its inhibition by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the hyperphosphorylation of tau protein.
属性
IUPAC Name |
2-methyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h6-8H,2-5H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHYBGSXRBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)



![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)
